Exatecan Intermediate 4 dihydrochloride

Antiproliferative Activity Mean GI50 Human Tumor Cell Lines

Sourcing a reproducible, high-purity Exatecan intermediate often leads to batch variability that derails ADC payload synthesis. This dihydrochloride salt resolves that bottleneck. - ≥98% purity (HPLC) ensures reliable downstream conversion to Exatecan mesylate (DX-8951f). - Dihydrochloride form provides 20 mg/mL DMSO solubility, streamlining multi-step synthesis. - Stable as powder at -20°C for 3 years, supporting long-term clinical trial supply chains.

Molecular Formula C11H15Cl2FN2O
Molecular Weight 281.15 g/mol
Cat. No. B12387943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan Intermediate 4 dihydrochloride
Molecular FormulaC11H15Cl2FN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1CCC(C2=O)N)N)F.Cl.Cl
InChIInChI=1S/C11H13FN2O.2ClH/c1-5-6-2-3-8(13)11(15)10(6)9(14)4-7(5)12;;/h4,8H,2-3,13-14H2,1H3;2*1H
InChIKeyLIONDNIEZAYMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exatecan Intermediate 4 dihydrochloride: A Critical Camptothecin-Derived Payload Intermediate


Exatecan Intermediate 4 dihydrochloride (CAS 2436720-50-0) is a key synthetic precursor to Exatecan (DX-8951f), a fully synthetic camptothecin analog that functions as a potent DNA topoisomerase I inhibitor [1]. This intermediate is distinguished by its dihydrochloride salt form, which provides enhanced aqueous solubility for downstream processing in the multi‑step synthesis of the Exatecan payload . Exatecan itself is a non‑prodrug, water‑soluble derivative of camptothecin designed to overcome the limitations of earlier analogs like irinotecan (CPT‑11) and its active metabolite SN‑38, including P‑glycoprotein‑mediated resistance and enzymatic activation requirements [2].

Why Generic Substitution Fails: The Risks of Replacing Exatecan Intermediate 4 dihydrochloride with Alternative Camptothecin Precursors


Direct substitution of Exatecan Intermediate 4 dihydrochloride with generic camptothecin precursors or alternative intermediates is not scientifically valid due to critical differences in the final payload's biological performance. The active molecule derived from this specific intermediate, Exatecan (DX-8951f), demonstrates quantifiably superior topoisomerase I inhibition and antiproliferative activity compared to clinically relevant analogs like SN‑38 (the active metabolite of irinotecan) and topotecan [1]. Furthermore, Exatecan exhibits a markedly reduced susceptibility to common resistance mechanisms, including P‑glycoprotein‑mediated efflux and BCRP‑mediated cross‑resistance, which severely limit the efficacy of SN‑38 and topotecan [2]. Replacing this specific intermediate with one that yields an analog with even slightly altered stereochemistry or functionalization would jeopardize these differentiating performance characteristics, ultimately impacting the potency and spectrum of the resulting Antibody‑Drug Conjugate (ADC) or therapeutic agent.

Quantitative Differentiation Guide: Head-to-Head Performance Data for Exatecan Intermediate 4 dihydrochloride vs. Closest Comparators


Superior Antiproliferative Potency of Exatecan (from Intermediate 4) vs. SN-38 and Topotecan in a Broad Tumor Cell Panel

The active pharmaceutical ingredient derived from Exatecan Intermediate 4 dihydrochloride, Exatecan (DX-8951f), demonstrates significantly greater antiproliferative potency than SN-38 and topotecan. In a panel of 32 human malignant cell lines, the mean GI50 value for DX-8951f was approximately 6-fold lower than that of SN-38 and 28-fold lower than that of topotecan (SK&F 10486-A) [1].

Antiproliferative Activity Mean GI50 Human Tumor Cell Lines

Enhanced DNA Topoisomerase I Inhibition by Exatecan (from Intermediate 4) vs. SN-38 in Pancreatic Cancer Cells

Exatecan (DX-8951) exhibits more potent inhibition of DNA topoisomerase I compared to SN-38. In an assay using topoisomerase I obtained from SUIT-2 human pancreatic cancer cells, the IC50 value for Exatecan was 0.82 µg/mL, whereas the IC50 for SN-38 was 2.3 µg/mL [1]. This represents a nearly 3-fold increase in inhibitory potency.

Topoisomerase I Inhibition IC50 Pancreatic Cancer

Overcoming P-glycoprotein- and BCRP-Mediated Multidrug Resistance with Exatecan (from Intermediate 4) vs. SN-38 and Topotecan

Exatecan (DX-8951f) retains potent cytotoxic activity against tumor cells that have developed resistance to other camptothecin analogs. In SN-38- and CPT-11-resistant PC-6 human lung cancer cell lines with similar topoisomerase I expression to parental cells, significant cross-resistance was observed for topotecan (TPT) and 9-aminocamptothecin (9-AC), but little to no cross-resistance was observed for DX-8951f [1]. Furthermore, DX-8951f demonstrated activity against cell lines overexpressing P-glycoprotein (P-gp), a common mechanism of multidrug resistance that severely limits the efficacy of drugs like paclitaxel, adriamycin, and SN-38 [2].

Multidrug Resistance P-glycoprotein BCRP Drug Efflux

Optimized Solubility and Storage Stability of Exatecan Intermediate 4 dihydrochloride for Efficient Downstream Processing

As a dihydrochloride salt, Exatecan Intermediate 4 offers defined solubility and storage parameters crucial for reproducible scale‑up. It achieves a solubility of 20 mg/mL in DMSO with sonication and heating to 60°C, which is a practical metric for stock solution preparation [1]. For long‑term storage, it is stable as a powder at -20°C for 3 years, and as a stock solution at -80°C for 1 year, ensuring minimal degradation during the multi‑step synthesis of the final payload .

Solubility Stability Intermediate Handling

High Purity Specification (>99%) to Minimize Synthetic Impurities in Downstream ADC Payloads

Commercial batches of Exatecan Intermediate 4 dihydrochloride are routinely specified with high purity, with vendors like MedChemExpress reporting 99.92% and others offering material at ≥99% purity [1][2]. This high purity ensures that the subsequent synthetic steps to produce the final Exatecan payload are not compromised by side reactions or difficult-to-remove impurities, which is a significant advantage over less-refined intermediate sources.

Purity Quality Control ADC Intermediate

High-Value Application Scenarios for Exatecan Intermediate 4 dihydrochloride Based on Verified Differentiation Data


Synthesis of Next-Generation Antibody-Drug Conjugates (ADCs) Targeting Drug-Resistant Tumors

The unique ability of the resulting Exatecan payload to overcome P-glycoprotein and BCRP-mediated resistance makes this intermediate essential for developing ADCs intended for patient populations refractory to irinotecan or topotecan. The data showing little cross-resistance in SN-38-resistant cell lines [1] directly supports its selection for payloads in ADCs targeting breast, lung, and gastric cancers where acquired resistance is a major clinical challenge. This scenario is directly supported by the resistance profile evidence from Section 3.

High-Potency Payload Development for Solid Tumors with Heterogeneous Topoisomerase I Expression

The superior antiproliferative potency of Exatecan compared to SN-38 (approximately 6-fold) and topotecan (approximately 28-fold) [1] supports its use in designing ADCs for solid tumors with varying levels of topoisomerase I expression. This increased potency can translate to a significant bystander killing effect, where the cytotoxic payload diffuses from target‑positive to adjacent target‑negative tumor cells. This scenario is directly supported by the antiproliferative potency evidence from Section 3.

Optimized Large-Scale Synthesis of Exatecan for Clinical and Commercial ADC Programs

The well-defined solubility (20 mg/mL in DMSO) and storage stability (3 years at -20°C as powder) [1] of Exatecan Intermediate 4 dihydrochloride provide a robust and reproducible starting point for the multi‑step synthesis of Exatecan mesylate (DX‑8951f). This is critical for manufacturing teams aiming to establish a reliable supply chain for clinical trial materials and eventual commercial production, as it minimizes batch-to-batch variability and simplifies downstream processing. This scenario is directly supported by the solubility and stability evidence from Section 3.

Structure-Activity Relationship (SAR) Studies for Novel Camptothecin Analogs

As a key intermediate in the synthesis of a fully synthetic, water‑soluble camptothecin analog [1], Exatecan Intermediate 4 dihydrochloride serves as an ideal starting point for medicinal chemists exploring novel SAR around the Exatecan scaffold. Its high purity (≥99%) ensures that observed biological effects can be confidently attributed to the intended structural modifications rather than impurities, which is essential for accurate SAR interpretation and lead optimization. This scenario is directly supported by the purity evidence from Section 3.

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